Cas no 13198-21-5 (3-(Naphthalen-2-yl)propan-1-amine)

3-(Naphthalen-2-yl)propan-1-amine is a naphthalene-derived primary amine with a three-carbon alkyl linker, offering versatility in organic synthesis and pharmaceutical applications. Its structure combines the aromatic properties of naphthalene with the reactivity of an aliphatic amine, making it a valuable intermediate for constructing complex molecules. The compound is particularly useful in the development of ligands, catalysts, and bioactive compounds due to its ability to participate in condensation, alkylation, and amidation reactions. Its stable aromatic core and flexible propylamine tail enhance solubility and functionalization potential. Suitable for research and industrial use, it demonstrates consistent purity and reactivity under standard conditions.
3-(Naphthalen-2-yl)propan-1-amine structure
13198-21-5 structure
商品名:3-(Naphthalen-2-yl)propan-1-amine
CAS番号:13198-21-5
MF:C13H15N
メガワット:185.2649
MDL:MFCD08234484
CID:119365
PubChem ID:18364167

3-(Naphthalen-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(Naphthalen-2-yl)propan-1-amine
    • 2-Naphthalenepropanamine
    • 3-naphthalen-2-ylpropan-1-amine
    • 2-Naphthalin-propylamin
    • 3-naphthalen-2-ylpropylamine
    • SCHEMBL132201
    • AKOS010969089
    • 13198-21-5
    • DTXSID30593132
    • EN300-1828714
    • C77852
    • MDL: MFCD08234484
    • インチ: InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2
    • InChIKey: JHUYTXKVFLOJSS-UHFFFAOYSA-N
    • ほほえんだ: C1C2C(=CC=CC=2)C=CC=1CCCN

計算された属性

  • せいみつぶんしりょう: 185.12000
  • どういたいしつりょう: 185.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • PSA: 26.02000
  • LogP: 3.43140

3-(Naphthalen-2-yl)propan-1-amine セキュリティ情報

3-(Naphthalen-2-yl)propan-1-amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

3-(Naphthalen-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM141647-1g
3-(naphthalen-2-yl)propan-1-amine
13198-21-5 95%
1g
$486 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N36940-0.5g
3-(Naphthalen-2-yl)propan-1-amine
13198-21-5 97%
0.5g
¥1809.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N36940-0.25g
3-(Naphthalen-2-yl)propan-1-amine
13198-21-5 97%
0.25g
¥1209.0 2024-07-19
eNovation Chemicals LLC
D543431-1g
3-(NAPHTHALEN-2-YL)PROPAN-1-AMINE
13198-21-5 95%
1g
$520 2024-06-05
Enamine
EN300-1828714-0.25g
3-(naphthalen-2-yl)propan-1-amine
13198-21-5
0.25g
$498.0 2023-09-19
Enamine
EN300-1828714-5g
3-(naphthalen-2-yl)propan-1-amine
13198-21-5
5g
$1572.0 2023-09-19
Aaron
AR0010PI-1g
2-Naphthalenepropanamine
13198-21-5 97%
1g
$318.00 2025-02-11
Enamine
EN300-1828714-1g
3-(naphthalen-2-yl)propan-1-amine
13198-21-5
1g
$541.0 2023-09-19
Enamine
EN300-1828714-10g
3-(naphthalen-2-yl)propan-1-amine
13198-21-5
10g
$2331.0 2023-09-19
1PlusChem
1P0010H6-1g
2-Naphthalenepropanamine
13198-21-5 97%
1g
$278.00 2023-12-22

3-(Naphthalen-2-yl)propan-1-amine 関連文献

3-(Naphthalen-2-yl)propan-1-amineに関する追加情報

Exploring the Versatile Applications and Properties of 3-(Naphthalen-2-yl)propan-1-amine (CAS No. 13198-21-5)

3-(Naphthalen-2-yl)propan-1-amine, with the CAS number 13198-21-5, is a fascinating organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known as 2-naphthylpropylamine, belongs to the class of aromatic amines and features a naphthalene ring linked to a propylamine chain. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals, agrochemicals, and materials science.

The chemical properties of 3-(Naphthalen-2-yl)propan-1-amine are influenced by its aromatic naphthalene core and the amine functional group. The naphthalene ring provides stability and contributes to the compound's lipophilicity, while the amine group offers reactivity, making it a versatile building block for further chemical modifications. Researchers often explore its potential in drug discovery, where it serves as a precursor for compounds with biological activity. For instance, derivatives of 2-naphthylpropylamine have been studied for their potential roles in central nervous system (CNS) targeting molecules, though specific applications require rigorous testing and validation.

In recent years, the demand for 3-(Naphthalen-2-yl)propan-1-amine has increased due to its role in the development of advanced materials. Its aromatic structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. The compound's ability to form stable complexes with metals also opens doors for applications in catalysis and sensor technologies. These trends align with the growing interest in sustainable and high-performance materials, a hot topic in both academic and industrial circles.

Another area where 3-(Naphthalen-2-yl)propan-1-amine shows promise is in agrochemical research. The compound's structural features allow it to act as a key intermediate in the synthesis of pesticides and herbicides. With the global push toward more efficient and environmentally friendly agricultural solutions, researchers are keen on optimizing such intermediates to develop next-generation agrochemicals. This aligns with the broader societal focus on sustainable farming practices and food security, making 2-naphthylpropylamine a relevant topic in contemporary discussions.

From a market perspective, the supply chain for 3-(Naphthalen-2-yl)propan-1-amine is well-established, with several specialty chemical manufacturers offering it in various purity grades. The compound is typically synthesized through well-documented organic reactions, ensuring consistent quality for end-users. Its stability under standard storage conditions further enhances its appeal for industrial applications. However, as with any chemical, proper handling and storage protocols must be followed to maintain its integrity and ensure safety.

In the realm of academic research, 3-(Naphthalen-2-yl)propan-1-amine continues to be a subject of interest due to its potential in novel synthetic pathways. Chemists are exploring its use in multicomponent reactions, where its amine functionality can facilitate the formation of complex heterocycles. These efforts are part of a larger trend toward greener chemistry, where researchers aim to minimize waste and improve reaction efficiencies. The compound's versatility makes it a valuable tool in these endeavors, contributing to advancements in synthetic methodology.

For those seeking detailed technical information about 3-(Naphthalen-2-yl)propan-1-amine, resources such as safety data sheets (SDS) and spectroscopic data are readily available from reputable suppliers. These documents provide insights into the compound's physical and chemical characteristics, including melting point, solubility, and spectral signatures. Such information is crucial for researchers and industry professionals who rely on accurate data for their work. Additionally, computational chemistry tools have been employed to predict the behavior of 2-naphthylpropylamine in various environments, further expanding its potential applications.

As the scientific community continues to explore the possibilities of 3-(Naphthalen-2-yl)propan-1-amine, its relevance in cutting-edge research remains undeniable. Whether in drug development, materials science, or agrochemical innovation, this compound exemplifies how simple molecular structures can lead to significant technological advancements. For businesses and researchers alike, staying informed about the latest developments related to 13198-21-5 is essential for leveraging its full potential in their respective fields.

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